molecular formula C14H11FN4OS B2356836 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 304684-03-5

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide

Cat. No. B2356836
CAS RN: 304684-03-5
M. Wt: 302.33
InChI Key: WAHHFDJLXVHQKC-UHFFFAOYSA-N
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Description

The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-fluorophenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been studied for their potential as Smoothened inhibitors, which target the Hedgehog pathway, a key player in certain types of cancers .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves designing and screening of the compounds . The process involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines has been confirmed through various methods such as 1H NMR, single crystal X-ray diffraction, elemental analysis, or HRMS .


Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridines have been found to bind directly to the Smoothened protein with stronger binding affinity than Vismodegib (VIS), a widely studied Smo inhibitor .

Scientific Research Applications

Anticancer Effects and PI3K Inhibition

A study explored the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, noting its significant anticancer effects and toxicity when orally administered. By replacing the acetamide group with an alkylurea moiety, the compound retained antiproliferative activity and inhibitory action against PI3Ks and mTOR, with reduced acute oral toxicity. It demonstrated efficient tumor growth inhibition in a mice model, suggesting these derivatives as potent PI3K inhibitors and anticancer agents with lower toxicity (Wang et al., 2015).

Insecticidal Activity

Another research avenue involves the synthesis of various heterocycles incorporating a thiadiazole moiety, used as precursors to create compounds with potential as insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showing promising insecticidal properties (Fadda et al., 2017).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Research on the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been documented. This novel strategy allows for the convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, indicating a method for creating structures with potential pharmacological applications (Zheng et al., 2014).

Antimicrobial Screening

Compounds containing 1,2,4-triazole ring systems have been synthesized and screened for antimicrobial activity. This research focused on creating derivatives with various biological activities, including antibacterial, antifungal, and antitubercular effects, highlighting the versatility of the 1,2,4-triazole scaffold in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c15-10-4-6-11(7-5-10)16-13(20)9-21-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHFDJLXVHQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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